GLYCINE THYMOL BLUE GLYCINE THYMOL BLUE
Brand Name: Vulcanchem
CAS No.: 3810-63-7
VCID: VC3761314
InChI: InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39)
SMILES: CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C
Molecular Formula: C33H40N2O9S
Molecular Weight: 640.7 g/mol

GLYCINE THYMOL BLUE

CAS No.: 3810-63-7

Cat. No.: VC3761314

Molecular Formula: C33H40N2O9S

Molecular Weight: 640.7 g/mol

* For research use only. Not for human or veterinary use.

GLYCINE THYMOL BLUE - 3810-63-7

Specification

CAS No. 3810-63-7
Molecular Formula C33H40N2O9S
Molecular Weight 640.7 g/mol
IUPAC Name 2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methylamino]acetic acid
Standard InChI InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39)
Standard InChI Key SHYNCDVGSJTRCP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C
Canonical SMILES CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C

Introduction

Chemical Structure and Properties

Glycine thymol blue is formed through the chemical integration of glycine, the simplest amino acid with the molecular formula NH₂CH₂COOH, and thymol blue, a sulfonphthalein pH indicator. The resulting compound retains the pH-sensitive chromophore structure of thymol blue while incorporating the amino acid functionality of glycine. This combination yields a compound with unique spectrophotometric properties and chemical reactivity.

pH-Responsive Characteristics

Glycine thymol blue exhibits distinctive color changes across two critical pH ranges, making it valuable for various analytical applications. The compound undergoes the following color transitions:

  • Red to yellow transition between pH 1.2 to 2.8 (first transition)

  • Yellow to blue transition between pH 8.0 to 9.6 (second transition)

This dual-range color change capability makes glycine thymol blue particularly useful in titrations that span multiple pH regions. The compound's color transitions are sharp and clearly visible, allowing for precise determination of pH changes during chemical analyses.

Physical Properties

The physical properties of glycine thymol blue include its appearance as a powder at room temperature with moderate solubility in water that improves with increasing pH. The glycine component enhances the compound's solubility compared to thymol blue alone, particularly in aqueous solutions. The molecular weight of glycine thymol blue is derived from the combination of its constituent components, with contributions from both the glycine moiety and the thymol blue structure.

Synthesis Methods

The synthesis of glycine thymol blue involves controlled chemical procedures that ensure proper bonding between the glycine and thymol blue components. While specific protocols may vary based on laboratory requirements and intended applications, the fundamental approach typically involves several key steps.

General Synthesis Procedure

The general synthesis method for glycine thymol blue typically includes:

  • Preparation of thymol blue solution in an appropriate solvent

  • Gradual addition of glycine under controlled temperature conditions

  • Maintenance of specific pH conditions to facilitate the reaction

  • Continuous stirring to achieve a homogeneous solution

  • Purification steps such as recrystallization or chromatography to isolate the desired product

The precise reaction conditions, including temperature, solvent choice, and reaction duration, significantly influence the yield and purity of the final product. Careful control of these parameters is essential for producing glycine thymol blue with consistent properties.

Applications in Analytical Chemistry

Glycine thymol blue finds applications across various domains of analytical chemistry, leveraging its distinctive pH-responsive properties and chemical reactivity.

pH Determinations and Acid-Base Titrations

The compound's dual-range color transition makes it particularly valuable for pH determinations and acid-base titrations. The first transition range (pH 1.2-2.8) is useful for strong acid titrations, while the second transition range (pH 8.0-9.6) is applicable for weak acid and base titrations . This versatility allows a single indicator to serve multiple analytical purposes, reducing the need for indicator switches during complex titration procedures.

Metal Ion Detection

Glycine thymol blue demonstrates significant potential as a metallochromic indicator. Studies have explored its interactions with various metal ions, showing its capacity to form complexes that produce distinctive spectrophotometric signatures. These interactions enable the development of sensitive detection methods for trace metals in environmental and biological samples. The stability of these metal complexes varies based on pH conditions and the specific metal ions involved, allowing for selective detection protocols.

Bioanalytical Applications

The glycine component of the compound enhances its compatibility with biological systems, potentially expanding its applications in bioanalytical chemistry. The compound can interact with various biomolecules, including proteins and enzymes, offering opportunities for developing colorimetric assays for biological processes.

Comparative Analysis with Similar Compounds

Glycine thymol blue shares functional similarities with several other indicator compounds, particularly those that function as pH indicators or involve amino acid derivatives. Understanding these relationships helps contextualize its unique properties and applications.

Comparison with Other pH Indicators

The following table presents a comparative analysis of glycine thymol blue with other common pH indicators:

Compound NamepH RangeColor TransitionDistinctive Features
Glycine Thymol Blue1.2-2.8 (1st)Red → YellowDual transition ranges, amino acid functionality
Glycine Thymol Blue8.0-9.6 (2nd)Yellow → BlueMetal ion interaction capability
Phenolphthalein8.3-10.0Colorless → PinkSingle transition, widely used in titrations
Bromothymol Blue6.0-7.6Yellow → BlueUseful for near-neutral pH range
Methyl Orange3.1-4.4Red → YellowTransition in acidic range
Bromophenol Blue3.0-4.6Yellow → BlueSimilar transition range to methyl orange

This comparison illustrates how glycine thymol blue's dual transition ranges provide advantages over indicators with single transition points, offering broader applicability across various pH conditions.

Amino Acid-Indicator Conjugates

Glycine thymol blue belongs to a category of compounds that combine amino acids with indicator molecules. Similar compounds include:

  • Glycine phenolphthalein

  • Alanine thymol blue

  • Other amino acid-indicator conjugates

These compounds share the general characteristic of combining the chemical properties of amino acids with the colorimetric properties of indicators, creating multifunctional analytical reagents. The specific amino acid component influences properties such as solubility, stability, and interactions with other molecules.

Analytical Methods and Techniques

Various analytical methods and techniques have been developed or adapted for use with glycine thymol blue, optimizing its utility across different applications.

Spectrophotometric Methods

Spectrophotometric methods represent the primary analytical approach for utilizing glycine thymol blue. These methods typically involve:

  • Preparation of standard solutions containing the compound

  • Measurement of absorbance at specific wavelengths corresponding to the different colored forms

  • Construction of calibration curves relating absorbance to analyte concentration

  • Application to unknown samples with appropriate controls

The precision of these methods depends on factors such as instrument calibration, solution stability, and adherence to established protocols.

Future Research Directions

The continuing exploration of glycine thymol blue presents several promising research directions that could expand its applications and enhance understanding of its properties.

Enhanced Sensing Applications

Future research could focus on developing enhanced sensing applications for glycine thymol blue, particularly in:

  • Environmental monitoring of heavy metals and contaminants

  • Biological detection of specific biomolecules or cellular conditions

  • Development of smart materials that respond to environmental changes

  • Incorporation into sensor arrays for multi-analyte detection

These applications would leverage the compound's distinctive color changes and chemical reactivity to create sensitive and selective detection systems.

Structure-Function Relationship Studies

More detailed studies on the structure-function relationships in glycine thymol blue could provide insights into:

  • The influence of the glycine moiety on the pH transition ranges

  • The mechanism of metal ion complexation and its dependence on molecular structure

  • Potential modifications to enhance specific properties or applications

  • Correlation between molecular structure and spectrophotometric properties

Such studies would contribute to a more comprehensive understanding of the compound's behavior and guide the development of derivatives with enhanced properties.

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